molecular formula C20H17F3O4 B380525 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-99-6

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B380525
CAS No.: 315232-99-6
M. Wt: 378.3g/mol
InChI Key: SNFWGULLAKQAGD-UHFFFAOYSA-N
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Description

7-Ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative provided for early-stage discovery research. This compound is part of a unique class of chemicals characterized by a 4-oxo-4H-chromen (chromone) core structure, which is a privileged scaffold in medicinal chemistry . Chromen-4-one derivatives, particularly those with a trifluoromethyl group at the 2-position, have been identified as key precursors in the preparation of potent and competitive antagonists for Formyl Peptide Receptors (FPRs) . FPRs play a critical role in the regulation of inflammatory processes, and their antagonists are valuable tools for immunology and inflammation research, offering potential pathways for therapeutic development . The molecular structure of related compounds shows that the trifluoromethyl group and the phenoxy substitution at the 3-position contribute to a non-planar conformation, which can be critical for interaction with biological targets . This product is offered as part of a collection of rare and unique chemicals for research purposes. As an analytical standard for identity confirmation, this compound is ideal for screening and profiling studies in hit-to-lead optimization campaigns. It is supplied without extensive analytical characterization. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final for this specialty chemical.

Properties

IUPAC Name

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3O4/c1-3-12-10-14-16(11-15(12)25-4-2)27-19(20(21,22)23)18(17(14)24)26-13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWGULLAKQAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylated Acyl Chloride Coupling

Phloroglucinol undergoes Friedel-Crafts acylation with a trifluoromethyl-containing acyl chloride, such as 2-(trifluoromethyl)acetyl chloride, in the presence of a Lewis acid catalyst. Anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C for 5 hours yields a trihydroxyacetophenone intermediate. For example:

  • Procedure : Phloroglucinol (35.1 g, 279 mmol) is dissolved in ethyl ether (500 mL) with ZnCl₂ (8 g, 59 mmol). 2-Methoxy acetonitrile (18 g, 253 mmol) is added under ice cooling, followed by dry HCl gas bubbling for 5 hours. The precipitate is filtered, refluxed in water, and recrystallized to yield 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone.

Cyclization to Chromenone

The intermediate is cyclized under alkaline conditions. For instance, treatment with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C for 12 hours induces ring closure, forming the 4H-chromen-4-one core.

Regioselective Alkylation for Ethoxy and Ethyl Groups

Ethoxy Group Introduction at Position 7

The ethoxy group is introduced via nucleophilic substitution. The hydroxyl group at position 7 is deprotonated using a strong base like sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with ethyl bromide (C₂H₅Br) at 60°C for 6 hours.

  • Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improve yield in biphasic solvent systems (e.g., water/THF).

Ethyl Group Installation at Position 6

Ethylation at position 6 employs a Friedel-Crafts alkylation strategy. Ethyl magnesium bromide (C₂H₅MgBr) in THF reacts with the chromenone intermediate at −20°C, followed by quenching with ammonium chloride (NH₄Cl).

Phenoxy Group Functionalization at Position 3

Condensation with Phenol Derivatives

The phenoxy group is introduced via a condensation reaction. The hydroxyl group at position 3 is activated using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) with phenol in THF at room temperature for 24 hours. Alternatively, a Ullmann coupling with iodobenzene and copper(I) iodide in dimethylacetamide (DMAc) at 120°C for 18 hours achieves phenoxylation.

Trifluoromethylation Strategies

Late-Stage Trifluoromethylation

The trifluoromethyl group at position 2 is installed using a nickel-catalyzed cross-coupling. A brominated chromenone intermediate reacts with trifluoromethyl zinc bromide (CF₃ZnBr) in the presence of Ni(OAc)₂ and 1,8-diazabicycloundec-7-ene (DBU) under purple LED light (410–415 nm) at 30°C for 24 hours.

  • Gram-Scale Example : Ni(OAc)₂·4H₂O (0.375 mmol), ligand L5 (0.375 mmol), and DBU (11.25 mmol) in THF (35 mL) yield 78% product after 48 hours.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation and condensation. Water is preferred for phase-transfer-catalyzed reactions.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ in regioselective alkylation due to its superior solubility in organic solvents.

Competing Side Reactions

  • Over-Alkylation : Controlled stoichiometry (1.1 equiv. alkylating agent) minimizes di- or trialkylation byproducts.

  • Trifluoromethyl Group Stability : The CF₃ group is susceptible to hydrolysis under strongly acidic conditions, necessitating neutral pH during workup.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂), and δ 6.85–7.45 (m, 5H, aromatic).

  • ¹⁹F NMR : A singlet at δ −63.5 ppm confirms the CF₃ group.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 12.7 minutes .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

Chemistry

In chemistry, 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-phenoxy group in the target compound differs from 3-(4-fluorophenyl) in . Phenoxy groups may enhance π-π stacking with enzyme active sites, while fluorophenyl groups improve metabolic stability . 7-Ethoxy vs. Methoxy substituents () are less bulky, possibly favoring synthetic accessibility .

Synthetic Accessibility: Compounds with trifluoromethyl groups (e.g., ) often require specialized reagents (e.g., trifluoroacetic anhydride) or halogenation steps, increasing synthesis complexity . High yields (87–96%) in suggest that chromenones with fewer substituents (e.g., lacking ethoxy/ethyl groups) are more straightforward to synthesize.

Biological Activity: α-Amylase Inhibition: highlights that chloro/methoxy-substituted chromenones (e.g., 3k) exhibit potent α-amylase inhibition (IC₅₀ = 1.2 µM), likely due to electron-withdrawing groups enhancing enzyme binding. The target compound’s ethoxy/ethyl groups may modulate similar activity . Antioxidant Potential: Hydroxy-substituted analogs () show promise in scavenging free radicals, but ethoxy groups in the target compound may reduce this effect due to decreased polarity .

Physicochemical Properties

  • Melting Points : Ethoxy/ethyl-substituted compounds (e.g., : MP = 86°C) generally have lower melting points than hydroxy-substituted analogs (: MP > 200°C), impacting formulation strategies .

Biological Activity

7-Ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O4C_{20}H_{20}O_4 with a molecular weight of 324.38 g/mol. The compound features a chromenone core with various substituents that influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.
  • Anticancer Effects : Notable cytotoxicity against several cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of receptors associated with cancer proliferation.
  • Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The results indicated an IC50 value ranging from 10 to 15 µM, showcasing significant cytotoxicity compared to standard chemotherapeutics.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
7-Ethoxy-6-ethyl-3-phenoxy-chromen-4-oneStructure10 - 1550
7-Ethoxy-6-methyl-chromen-4-oneStructure20 - 2560
7-Ethoxy-3-(4-propylphenoxy)-chromen-4-oneStructure15 - 2055

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